molecular formula C7H10BrN3 B1285334 5-Bromo-2-(isopropylamino)pyrimidine CAS No. 77476-95-0

5-Bromo-2-(isopropylamino)pyrimidine

Cat. No. B1285334
CAS RN: 77476-95-0
M. Wt: 216.08 g/mol
InChI Key: ZJQAKBVJJMKLEX-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-(isopropylamino)pyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring. Pyrimidine derivatives have been extensively studied due to their wide range of applications in medicinal chemistry and as intermediates in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those substituted at the 5-position, can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine has been synthesized as an intermediate in palladium-catalyzed cross-coupling reactions, which further allows for the efficient synthesis of many substituted pyrimidine compounds . Additionally, 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position have been prepared either by C5-alkylation or by cyclization, followed by alkylation with specific reagents to afford various regioisomers . Another approach involves the bromination of 2-amido-4-methylpyrimidine to prepare brominated pyrimidine intermediates, which are then modified by nucleophilic substitution to yield a range of 2-amino-5-bromo-4-substituted pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using spectroscopic techniques. For example, the structure of 5-bromo-2-hydroxy pyrimidine has been investigated using FT-IR, FT-RAMAN, NMR, and UV-Vis spectroscopy. Computational analysis, such as density functional theory (DFT), has been employed to calculate molecular geometry, vibrational wavenumbers, and electronic properties. The HOMO-LUMO band gap energy indicates the presence of charge transfer within the molecule .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that are useful in synthetic chemistry. The halogen-rich intermediate 5-bromo-2-chloro-4-fluoro-3-iodopyridine, for example, has been synthesized and used to generate a variety of pentasubstituted pyridines with desired functionalities for further chemical manipulations . The reactivity of these compounds allows for the creation of complex molecules with potential applications in drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. These properties can be studied through experimental and computational methods. For instance, NBO analysis can identify internal molecular electronic interactions and their stabilizing energies, while non-linear optical properties and molecular electrostatic energy can be evaluated to understand the behavior of these compounds under different conditions . Docking studies can also predict the binding orientation, affinity, and activity of the compounds, which is crucial for their potential use as pharmaceuticals .

Scientific Research Applications

Application in Anti-Inflammatory Research

  • Chemical Research : “5-Bromo-2-(isopropylamino)pyrimidine” is available for purchase from various biochemical research companies, indicating its use in chemical research .

  • Pharmacological Research : Pyrimido[1,2-a]benzimidazoles, which are structurally similar to “5-Bromo-2-(isopropylamino)pyrimidine”, have been studied for their pharmacological use . These compounds have shown promise in the search for means of combating diseases on a global scale .

  • Chemical Research : “5-Bromo-2-(isopropylamino)pyrimidine” is available for purchase from various biochemical research companies, indicating its use in chemical research .

  • Pharmacological Research : Pyrimido[1,2-a]benzimidazoles, which are structurally similar to “5-Bromo-2-(isopropylamino)pyrimidine”, have been studied for their pharmacological use . These compounds have shown promise in the search for means of combating diseases on a global scale .

Safety And Hazards

5-Bromo-2-(isopropylamino)pyrimidine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The safety information pictograms indicate a GHS07 signal word warning . Please handle this compound with care and always follow the safety guidelines provided by the manufacturer or supplier.

properties

IUPAC Name

5-bromo-N-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQAKBVJJMKLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586024
Record name 5-Bromo-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(isopropylamino)pyrimidine

CAS RN

77476-95-0
Record name 5-Bromo-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

75 ml of acetic acid, 13.7 g (0.1 mole) of 2-isopropylamino-pyrimidine and 17.8 g (0.1 mole) of N-bromosuccinimide are poured into a 1 liter reaction vessel. The reaction mixture is stirred for 1 hour at room temperature and then poured into iced water. The resultant precipitate is filtered off, washed with water and dried. 20 g (yield 92%) of the title compound was obtained as a white powder melting at 90° C. Elemental analysis showed that the compound had the expected empirical formula of C7H10N3Br.
[Compound]
Name
powder
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
75 mL
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Quantity
13.7 g
Type
reactant
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Quantity
17.8 g
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
Yield
92%

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